N-[(3-chloro-2-methylphenyl)carbamothioyl]-3-(1,3-dioxoisoindol-2-yl)propanamide
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Overview
Description
1-(3-CHLORO-2-METHYLPHENYL)-3-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANOYL]THIOUREA is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in medicinal chemistry, agriculture, and material science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-CHLORO-2-METHYLPHENYL)-3-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANOYL]THIOUREA typically involves the reaction of 3-chloro-2-methylphenyl isothiocyanate with 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane under reflux conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-CHLORO-2-METHYLPHENYL)-3-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANOYL]THIOUREA can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-CHLORO-2-METHYLPHENYL)-3-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANOYL]THIOUREA involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chloro-2-methylphenyl)thiourea: Similar structure but lacks the propanoyl and isoindolyl groups.
3-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid: Contains the isoindolyl and propanoyl groups but lacks the thiourea moiety.
Uniqueness
1-(3-CHLORO-2-METHYLPHENYL)-3-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANOYL]THIOUREA is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C19H16ClN3O3S |
---|---|
Molecular Weight |
401.9 g/mol |
IUPAC Name |
N-[(3-chloro-2-methylphenyl)carbamothioyl]-3-(1,3-dioxoisoindol-2-yl)propanamide |
InChI |
InChI=1S/C19H16ClN3O3S/c1-11-14(20)7-4-8-15(11)21-19(27)22-16(24)9-10-23-17(25)12-5-2-3-6-13(12)18(23)26/h2-8H,9-10H2,1H3,(H2,21,22,24,27) |
InChI Key |
ZODNQJUCKOXFTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=S)NC(=O)CCN2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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